molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

1,4-Benzodiazepine

カタログ番号 B1214927
CAS番号: 264-64-2
分子量: 144.17 g/mol
InChIキー: GUJAGMICFDYKNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-benzodiazepine is a benzodiazepine and a mancude organic heterobicyclic parent.

特性

CAS番号

264-64-2

分子式

C9H8N2

分子量

144.17 g/mol

IUPAC名

1H-1,4-benzodiazepine

InChI

InChI=1S/C9H8N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7,11H

InChIキー

GUJAGMICFDYKNR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=CN2

正規SMILES

C1=CC=C2C(=C1)C=NC=CN2

その他のCAS番号

41935-47-1

同義語

1,4-benzodiazepine
1,4-benzodiazepine-2,5-dione
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
BZ 423
Bz-423

製品の起源

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 35.1 (0.10 mole) of N-[5-methyl-2-(2,3-dihydro-1H-indol-1-yl)phenyl]-4-methyl-1-piperazinecarboxamide of Example 5c in 500 ml of phosphorus oxychloride was refluxed for 6 hours under nitrogen, then cooled to room temperature. The excess phosphorus oxychloride was removed at aspirator pressur with gentle warming. The residue was chilled in an ice-bath (with exclusion of moisture), and then treated first with 250 ml of ice-cold 2N-NaOH, then with 500 ml of chloroform. The mixture was stirred vigorously until all the material passed into solution. The organic phase was separated, washed thrice with water, and concentrated in vacuo to an oil. This was dissolved in 100 ml of boiling acetone, then allowed to crystallize at room temperature to afford 13.5 9 (41% overall yield) of 9-methyl-6-(4-methyl-1-piperazinyl)-1,2-dihydrobenzo[b]pyrrolo 3,2,1-jk][1,4]-benzodiazepine, m.p. 160°-162° C.
[Compound]
Name
35.1
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
N-[5-methyl-2-(2,3-dihydro-1H-indol-1-yl)phenyl]-4-methyl-1-piperazinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 8-chloro-1-[(aminooxy)methyl]6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (0.02 mole) in dry dimethylformamide (50 ml.) is cooled in an ice bath under nitrogen and treated successively with a 57% mineral oil suspension of sodium hydride (0.84 g,. 0.02 mole) and methyliodide (0.02 mole). The mixture is allowed to come slowly to ambient temperature and stand for 18 hours. It is then concentrated in vacuo. The residue is chromatographed on silica gel with methanol to give 8-chloro-1-[[(methylamino)oxy]methyl]6-phenyl-4H-s-triazolo]4,3-a][1,4]benzodiazepine.
Name
8-chloro-1-[(aminooxy)methyl]6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the manner given in Example 1, N,N-dimethyl-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4benzodiazepine-1-acetamide is reduced with borane to give 1-[2-(dimethylamino)ethyl]-8-chloro-5,6-dihydro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4-benzodiazepine.
Name
1,4benzodiazepine-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the manner given in Preparation 10, 7-chloro-5(2,6-difluorophenyl)-3H-1,4-benzodiazepin-2-yl hydrazine is reacted with chloroacetyl chloride and after 1.5 hours with sodium acetate, then the mixture is refluxed to give 8-chloro-1-(chloromethyl)-6-(2,6-difluorophenyl)-4H-s-triazolo[4,3-a][1,4-benzodiazepine. Preparation 14 8-Nitro-1-(bromomethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Name
7-chloro-5(2,6-difluorophenyl)-3H-1,4-benzodiazepin-2-yl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the manner given in Example 1, N,N-diethyl-4-methyl-8-fluoro-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine-1-acetamide is reduced with borane to give 1-[2-diethylamino)ethyl]-4-methyl-8-fluoro-5,6-dihydro-6-(o-fluorophenyl)-4H-s-triazolo]4,3-a][1,4]benzodiazepine.
Name
N,N-diethyl-4-methyl-8-fluoro-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodiazepine
Reactant of Route 2
1,4-Benzodiazepine
Reactant of Route 3
1,4-Benzodiazepine
Reactant of Route 4
1,4-Benzodiazepine
Reactant of Route 5
1,4-Benzodiazepine
Reactant of Route 6
1,4-Benzodiazepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。